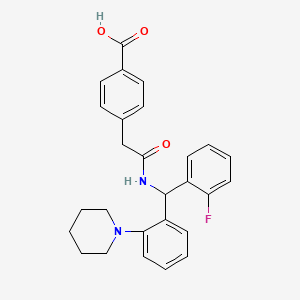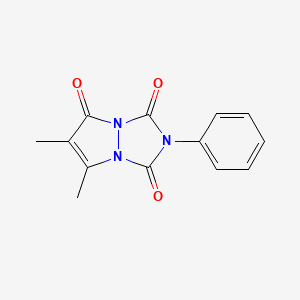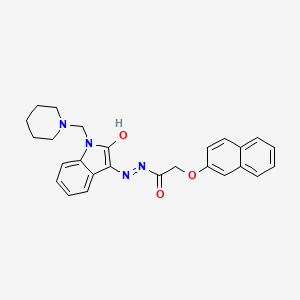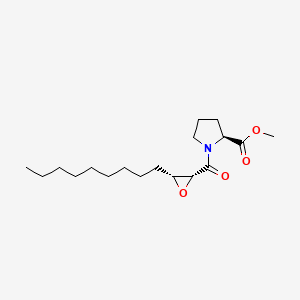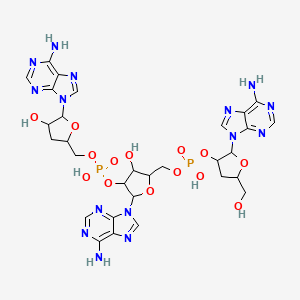
Cordycepin, adenosine, cordycepin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cordycepin, also known as 3’-deoxyadenosine, is a nucleoside analog derived from the Cordyceps genus of fungi. It is structurally similar to adenosine, differing only by the absence of an oxygen atom at the 3’ position of its ribose sugar. Cordycepin has been recognized for its wide range of biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects .
准备方法
Synthetic Routes and Reaction Conditions: Cordycepin can be synthesized from adenosine through various chemical reactions. One common method involves converting the 3’-hydroxyl group of adenosine to an iodide group, followed by dehalogenation to yield cordycepin. Another method involves a series of steps including 5’-OH protection, esterification, O-tosyl group removal, and deprotection. The overall yield of cordycepin from adenosine can reach up to 36% .
Industrial Production Methods: Cordycepin is primarily produced through the fermentation of Cordyceps militaris. Optimization of liquid and solid fermentation conditions, as well as genetic modifications of C. militaris, have been employed to enhance cordycepin production. Additionally, methods for the separation and purification of cordycepin from fermentation broths have been developed .
化学反应分析
Types of Reactions: Cordycepin undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the removal of the 3’-hydroxyl group via the Barton-McCombie reaction is a key step in its synthesis .
Common Reagents and Conditions: Common reagents used in the synthesis of cordycepin include iodide reagents for halogenation and lithium aluminum hydride (LiAlH4) for reduction. The reactions typically occur under controlled conditions to ensure high yield and purity .
Major Products: The major product formed from these reactions is cordycepin itself, which can be further utilized in various biological and medicinal applications .
科学研究应用
Cordycepin has been extensively studied for its potential therapeutic applications. In chemistry , it serves as a valuable tool for studying nucleoside analogs and their interactions with enzymes. In biology , cordycepin is used to investigate cellular processes such as RNA synthesis and signal transduction. In medicine , it has shown promise as an anticancer agent, with studies demonstrating its ability to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, cordycepin exhibits anti-inflammatory and immunomodulatory properties, making it a potential treatment for inflammatory diseases .
作用机制
Cordycepin is structurally similar to adenosine but lacks the 3’-hydroxyl group. This structural difference is responsible for its unique biological activities. Similar compounds include other nucleoside analogs such as 2’-deoxyadenosine and 3’-deoxyuridine. cordycepin’s ability to interfere with RNA synthesis and modulate key signaling pathways distinguishes it from these analogs .
相似化合物的比较
- Adenosine
- 2’-Deoxyadenosine
- 3’-Deoxyuridine
Cordycepin’s unique properties and wide range of biological activities make it a compound of significant interest in scientific research and therapeutic development.
属性
CAS 编号 |
125207-77-4 |
|---|---|
分子式 |
C30H37N15O14P2 |
分子量 |
893.7 g/mol |
IUPAC 名称 |
[2-(6-aminopurin-9-yl)-5-[[[2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] [5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C30H37N15O14P2/c31-22-17-25(37-6-34-22)43(9-40-17)28-14(47)1-13(56-28)4-53-61(51,52)59-21-20(48)16(57-30(21)45-11-42-19-24(33)36-8-39-27(19)45)5-54-60(49,50)58-15-2-12(3-46)55-29(15)44-10-41-18-23(32)35-7-38-26(18)44/h6-16,20-21,28-30,46-48H,1-5H2,(H,49,50)(H,51,52)(H2,31,34,37)(H2,32,35,38)(H2,33,36,39) |
InChI 键 |
ISOCSPMOJFLOCU-UHFFFAOYSA-N |
规范 SMILES |
C1C(OC(C1OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(O)OCC5CC(C(O5)N6C=NC7=C(N=CN=C76)N)O)O)N8C=NC9=C(N=CN=C98)N)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3s,3As,5as,5br,8s,9ar,10r,10as,10bs)-9a-hydroxy-3a,5b,10-trimethylhexadecahydrocyclopenta[a]fluorene-3,8-diyl diacetate](/img/structure/B12788914.png)

![[6-Amino-3-(2-cyanoethyl)-4,5-dihydropyrimidin-2-ylidene]cyanamide](/img/structure/B12788928.png)
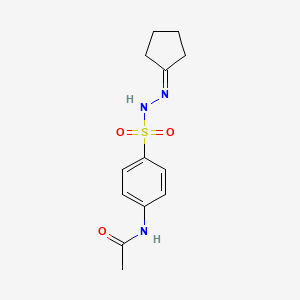

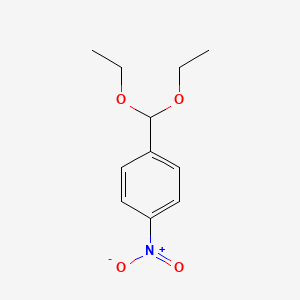
![2-(Ethylamino)-4,6-dimethyl[1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12788958.png)
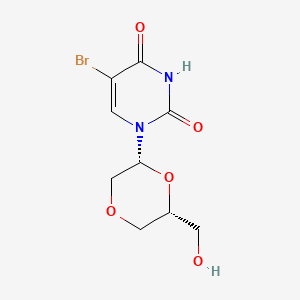
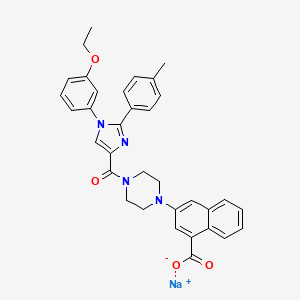
![1-(4-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12788975.png)
